MJN110

Übersicht

Beschreibung

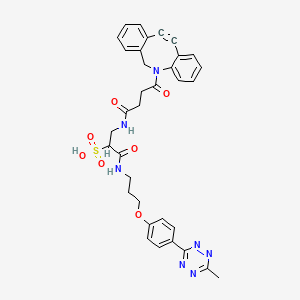

MJN110 ist ein potenter und selektiver Inhibitor der Monoacylglycerol-Lipase (MAGL), einem Enzym, das für den Abbau des Endocannabinoids 2-Arachidonoylglycerol (2-AG) verantwortlich ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, opioidsparsame Wirkungen zu erzielen und eine starke antihyperalgetische Aktivität zu zeigen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

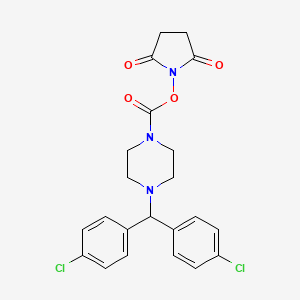

MJN110 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines N-Hydroxysuccinimid-Carbamats beinhalten. Die Synthese beginnt typischerweise mit der Herstellung von 4-[Bis(4-chlorphenyl)methyl]piperazin, das dann unter kontrollierten Bedingungen mit N-Hydroxysuccinimid und einem Carbamoylchlorid-Derivat umgesetzt wird, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und die Sicherheitsstandards zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MJN110 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Carbamats und der Piperazin-Einheiten hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Hydrolysereaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind N-Hydroxysuccinimid und Carbamoylchlorid-Derivate.

Hydrolysereaktionen: Beinhalten typischerweise wässrige saure oder basische Bedingungen, um die Carbamatsbindung zu spalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind Derivate, bei denen die Carbamategruppe modifiziert oder hydrolysiert wird, was zu verschiedenen funktionalisierten Piperazinverbindungen führt .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird MJN110 als Werkzeugverbindung verwendet, um die Hemmung der Monoacylglycerol-Lipase und ihre Auswirkungen auf die Endocannabinoid-Signalwege zu untersuchen .

Biologie

Biologisch wird this compound verwendet, um die Rolle von 2-Arachidonoylglycerol in verschiedenen physiologischen Prozessen zu untersuchen, darunter die Schmerzmodulation und die Neuroinflammation .

Medizin

In der Medizin hat this compound in präklinischen Studien vielversprechende Ergebnisse gezeigt, da es das Potenzial hat, neuropathische Schmerzen zu lindern und die Opioidabhängigkeit durch Modulation der Endocannabinoidspiegel zu reduzieren .

Industrie

Industriell wird this compound für seine Anwendungen bei der Entwicklung neuer Schmerzmittel und als Referenzverbindung bei der Qualitätskontrolle von MAGL-Inhibitoren untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die selektive Hemmung der Monoacylglycerol-Lipase, wodurch die Hydrolyse von 2-Arachidonoylglycerol zu Glycerin und Arachidonsäure verhindert wird. Diese Hemmung führt zu erhöhten 2-Arachidonoylglycerol-Spiegeln, die Cannabinoidrezeptoren aktivieren und analgetische Wirkungen hervorrufen .

Wirkmechanismus

MJN110 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol into glycerol and arachidonic acid. This inhibition leads to increased levels of 2-arachidonoylglycerol, which activates cannabinoid receptors and produces analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

JZL184: Ein weiterer selektiver MAGL-Inhibitor mit ähnlichen Anwendungen, aber unterschiedlichen Potenz- und Selektivitätsprofilen.

KML29: Ein MAGL-Inhibitor, der für seinen Einsatz bei Schmerz- und Entzündungsstudien bekannt ist.

URB602: Ein weniger potenter MAGL-Inhibitor im Vergleich zu MJN110.

Einzigartigkeit

This compound ist aufgrund seiner hohen Selektivität und Potenz für die Monoacylglycerol-Lipase einzigartig, mit einem IC50-Wert von 9,1 nM für humanes MAGL und 2,1 nM für 2-Arachidonoylglycerol. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O4/c23-17-5-1-15(2-6-17)21(16-3-7-18(24)8-4-16)25-11-13-26(14-12-25)22(30)31-27-19(28)9-10-20(27)29/h1-8,21H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADRWVIFHOSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137059 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438416-21-7 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438416-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1438416-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does MJN110 exert its antinociceptive effects?

A1: this compound inhibits MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. By inhibiting MAGL, this compound elevates brain 2-AG levels, leading to enhanced activation of cannabinoid receptors, particularly CB1 receptors [, ]. This increased cannabinoid signaling contributes to the observed antinociceptive effects, particularly in neuropathic pain models [, ].

Q2: Does this compound produce the same degree of cannabimimetic effects as direct CB1 receptor agonists?

A2: While this compound does substitute for the CB1 receptor agonist CP55,940 in drug discrimination paradigms, suggesting it produces cannabimimetic effects, its profile differs from direct agonists []. Notably, this compound demonstrates greater potency in reversing neuropathic pain compared to inducing CP55,940-like effects []. Unlike the CB1 agonist JZL184, this compound increases locomotor activity and doesn't cause catalepsy or hypothermia [], suggesting a potentially more favorable side effect profile.

Q3: What is the benefit of combining this compound with morphine for pain management?

A3: Research indicates that co-administration of this compound with morphine produces synergistic antiallodynic effects in a mouse model of neuropathic pain []. This means the combination provides greater pain relief than either drug alone. Importantly, this combination exhibits opioid-sparing effects, allowing for lower doses of morphine to achieve comparable analgesia []. This is crucial as it could potentially minimize opioid-related side effects like constipation and respiratory depression. Additionally, the combination demonstrated reduced tolerance development compared to morphine alone [].

- Long, J. Z., et al. "Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice." The Journal of Pharmacology and Experimental Therapeutics, vol. 332, no. 3, 2010, pp. 744–755.

- Schlosburg, J. E., et al. "The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model." The Journal of Pharmacology and Experimental Therapeutics, vol. 339, no. 2, 2011, pp. 442–448.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.